molecular formula C15H11F3N2O2 B8781062 [2-Nitro-4-(trifluoromethyl)phenyl]indoline

[2-Nitro-4-(trifluoromethyl)phenyl]indoline

Cat. No. B8781062
M. Wt: 308.25 g/mol
InChI Key: HTYOJGBBZYEJPX-UHFFFAOYSA-N
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Description

[2-Nitro-4-(trifluoromethyl)phenyl]indoline is a useful research compound. Its molecular formula is C15H11F3N2O2 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Nitro-4-(trifluoromethyl)phenyl]indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Nitro-4-(trifluoromethyl)phenyl]indoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-Nitro-4-(trifluoromethyl)phenyl]indoline

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydroindole

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)11-5-6-13(14(9-11)20(21)22)19-8-7-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2

InChI Key

HTYOJGBBZYEJPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An initial solution of 22.6 g of 4-chloro-3-nitrobenzotrifluoride and 29.8 g of indoline in 500 ml of xylene is stirred and refluxed under N2 for 18 hours. The indoline HCl salt which separates is filtered off, and the xylene filtrate is washed with water, with 3 N HCl, with 3 N--NaOH, and finally again with water, dried over MgSO4, and concentrated to an oil on a rotovac at 60° C., first at aspirator pressure, then in vacuo. This oil is taken up in 100 ml hexane and allowed to crystallize 18 hours to yield 1-(2-nitro-4-trifluoromethylphenyl)indoline, m.p. 89°-92° C.
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Synthesis routes and methods II

Procedure details

Indoline (402 μl, 3.59 mmol, commercially available product) and N,N-diisopropylethylamine (619 μl, 3.59 mmol) were sequentially added at 0° C. to a N,N-dimethylformamide (DMF; 2 ml) solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (498 mg, 2.38 mmol, commercially available product). The resulting mixture was warmed to room temperature and stirred for one hour. The mixture was then heated at 70° C. for 5.5 hours with stirring. The mixture was cooled to room temperature. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=20/1). Thus, 1-(2-nitro-4-(trifluoromethyl)phenyl)indoline (730 mg, 99.4%) was yielded as a deep red oily material.
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